3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Description
Historical Development of Pyrazole-Based Compounds
Pyrazole chemistry originated in 1883 when Ludwig Knorr first synthesized antipyrine (phenazone), a pyrazolone derivative with antipyretic and analgesic properties. Early work focused on simple pyrazole rings, but the discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) revealed natural occurrences of pyrazole systems. The 20th century saw systematic exploration of pyrazole derivatives, driven by their tunable electronic properties and bioisosteric potential. Hans von Pechmann’s 1898 acetylene-diazomethane cyclization method laid the foundation for synthetic diversification, while Knorr’s condensation of 1,3-diketones with hydrazines enabled scalable production of substituted pyrazoles.
Carbohydrazide-functionalized pyrazoles emerged as a distinct subclass in the late 20th century, combining the heterocycle’s rigidity with hydrazide’s hydrogen-bonding capacity. These hybrids gained prominence as intermediates in agrochemicals and pharmaceuticals, exemplified by fungicidal agents like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The integration of carbohydrazide moieties enhanced metal-chelation properties, facilitating applications in catalysis and bioinorganic chemistry.
Significance of Thienyl-Substituted Pyrazole Systems
Thienyl substituents introduce sulfur-based electron-rich aromatic systems, modulating pyrazole’s electronic landscape. The 2-thienyl group, in particular, enhances π-π stacking interactions and redox activity compared to phenyl analogs. Patent literature from the 1980s highlights thienyl-pyrazole hybrids as psychotropic agents targeting benzodiazepine receptors, with improved blood-brain barrier permeability relative to purely carbocyclic systems.
Structural analyses reveal that thienyl substitution at pyrazole’s 3-position (as in 3-(5-chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide) induces:
- Electronic effects : The sulfur atom’s electronegativity polarizes the pyrazole ring, increasing dipole moments.
- Conformational rigidity : Thienyl’s planar structure restricts rotational freedom, favoring bioactive conformations.
- Metabolic stability : Sulfur’s lower oxidation potential compared to oxygen reduces susceptibility to hepatic degradation.
Recent studies demonstrate thienyl-pyrazoles’ efficacy as kinase inhibitors, with IC~50~ values below 1 μM for CDK2 and VEGFR-2 targets.
Research Context of this compound
This compound (C~14~H~10~ClN~5~OS, MW 331.78 g/mol) combines three pharmacologically active motifs:
- Pyrazole core : Provides a rigid, planar scaffold for substituent alignment.
- 5-Chloro-2-thienyl group : Enhances lipophilicity (clogP ≈ 2.8) and halogen-bonding capacity.
- 4-Pyridinylmethylene carbohydrazide : Introduces hydrogen-bond donors/acceptors and metal-chelating sites.
Experimental data from PubChem (CID 6867305) indicates:
| Property | Value |
|---|---|
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 3 |
| Topological polar surface area | 98.9 Ų |
Molecular docking simulations predict strong binding to CDK2 (ΔG ≈ -7.6 kcal/mol) via:
Conceptual Framework and Research Trajectories
Current investigations prioritize three axes:
A. Kinase Inhibition Mechanisms
The compound’s pyridinylmethylene group may act as a ATP-mimetic moiety, competing for kinase binding pockets. In silico studies suggest nanomolar affinity for CDK2/cyclin E complexes, with ligand efficiency scores >0.3.
B. Antibacterial Applications
Preliminary assays against E. coli DNA gyrase B show IC~50~ values of 12.3 μM, attributed to thienyl-chlorine’s intercalative effects.
C. Synthetic Methodology Development
Recent advances include:
- Gold-catalyzed aminofluorination for introducing CF~3~ groups at C4
- Microwave-assisted cyclocondensation (80% yield in <10 mins)
Future directions emphasize fragment-based drug design, leveraging the compound’s modular structure to optimize pharmacokinetic profiles. Hybridization with isoindole or β-carboline systems may enhance blood-brain barrier penetration for neurotherapeutic applications.
Properties
CAS No. |
1285630-57-0 |
|---|---|
Molecular Formula |
C14H10ClN5OS |
Molecular Weight |
331.78 |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
OJYZFNXZNKBRET-CAOOACKPSA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Thienyl Group: The thienyl group can be introduced via a halogenation reaction, where a thiophene derivative is chlorinated.
Condensation with Pyridinylmethylene: The final step involves the condensation of the pyrazole derivative with a pyridinylmethylene compound under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides, while substitution of the chloro group can produce a variety of substituted thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its derivatives may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to the modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of pyrazole-carbohydrazides is highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
- The 4-pyridinylmethylene group in the target compound may improve binding to aromatic residues in enzyme active sites compared to benzylidene or nitroaryl groups .
Anticancer Activity
- Target Compound: No direct data available, but analogs like (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide show IC₅₀ = 0.28 µM against A549 lung cancer cells via apoptosis induction .
- PCNA Inhibitors : Pyrazole-carbohydrazides (e.g., PCNA-I1) inhibit cancer cell growth with IC₅₀ = 10–100 nM , targeting proliferating cell nuclear antigen .
Enzyme Inhibition
- ERAP1 Inhibitors : Compounds with the (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide scaffold exhibit submicromolar ERAP1 inhibition (e.g., IC₅₀ = 0.5 µM) .
- SphK1 Inhibitors : SKI-I, a related carbohydrazide, inhibits SphK1 with IC₅₀ = 58 nM , highlighting the role of naphthyl groups in potency .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) substituents enhance cytotoxicity and enzyme affinity .
- Aromatic Moieties : Pyridinyl and indolyl groups improve target selectivity via π-π interactions .
- Hydrazide Linkers : Flexibility of the hydrazone bond (-NH-N=CH-) is critical for binding pocket accommodation .
Biological Activity
3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.
Synthesis
The synthesis of this compound typically involves the condensation of thienyl and pyridine derivatives with hydrazine derivatives. Specific methods may vary, but they generally involve standard organic synthesis techniques such as refluxing in appropriate solvents and purification through crystallization or chromatography.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example:
- Cell Line Studies : Various pyrazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values in the micromolar range against A549 lung cancer cells, indicating potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Similar Pyrazole Derivative | A549 | 26 |
| Another Pyrazole Derivative | Hep-2 | 0.74 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented for their effectiveness against various pathogens:
- Mechanism of Action : The presence of electron-withdrawing groups like chlorine enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise:
- Erythrocyte Studies : Research indicates that thieno[2,3-c]pyrazole compounds can mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology serve as indicators of antioxidant efficacy .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound Treatment | 12 ± 1.03 |
Case Studies
- Study on Anticancer Properties : In a recent study by Zheng et al., various pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. The study highlighted that certain derivatives exhibited significant apoptosis-inducing effects in A549 cells, with IC50 values indicating strong cytotoxicity .
- Antioxidant Efficacy : A comparative study assessed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress in fish erythrocytes. The results showed that treated groups had significantly lower percentages of altered erythrocytes compared to control groups exposed to toxins .
Q & A
Q. Key Analytical Methods :
- NMR Spectroscopy : Confirms regiochemistry of pyrazole substitution and hydrazone geometry (e.g., E/Z isomerism via H NMR coupling constants) .
- Mass Spectrometry : Validates molecular weight (CHClNOS, MW 365.2 g/mol) and fragmentation patterns .
Basic: How is crystallographic data for this compound obtained and refined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Crystals grown via slow evaporation (solvent: DMSO/water) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2019 is used for structure solution, employing Full-matrix least-squares on . Key parameters:
Advanced: How do substituent variations (e.g., thienyl vs. phenyl) influence bioactivity in analogous pyrazole-carbohydrazides?
Answer:
Comparative studies of structurally similar compounds reveal:
| Substituent | Biological Activity | Source |
|---|---|---|
| 5-Chloro-2-thienyl | Enhanced antimicrobial activity (MIC: 8 µg/mL) | |
| 4-Methylphenyl | Moderate anti-inflammatory (IC: 25 µM) | |
| 2-Furyl | Reduced cytotoxicity (CC > 100 µM) |
Mechanistic Insight : The thienyl group’s electron-withdrawing nature increases electrophilicity, enhancing target binding (e.g., enzyme active sites) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Answer:
Discrepancies (e.g., IC values across studies) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Batch Purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
Case Study : A 2024 study attributed inconsistent anticancer activity to polymorphic forms identified via PXRD .
Advanced: What computational methods are suitable for predicting the drug-likeness of this compound?
Answer:
Use in silico tools to evaluate:
- ADMET Properties : SwissADME predicts moderate bioavailability (TPSA: 85 Ų, LogP: 2.1) .
- Target Docking : AutoDock Vina identifies potential kinase targets (e.g., CDK2, binding energy: −9.2 kcal/mol) .
- SAR Analysis : QSAR models highlight the hydrazone moiety as critical for H-bond donor capacity .
Advanced: How to design experiments to probe the compound’s mechanism of action in cancer models?
Answer:
A tiered approach:
In Vitro :
- Apoptosis assays (Annexin V/PI staining).
- Cell cycle analysis (flow cytometry).
Molecular Targets :
- Western blotting for apoptosis markers (Bax/Bcl-2 ratio).
- Kinase inhibition profiling (Eurofins KinaseProfiler) .
In Vivo :
Basic: What are the stability and storage conditions for this compound?
Answer:
- Stability : Degrades at >40°C (TGA decomposition onset at 180°C).
- Storage : −20°C in amber vials under argon; shelf life ≥2 years (HPLC-monitored) .
Advanced: How does the compound’s tautomerism affect its spectroscopic characterization?
Answer:
The pyrazole-hydrazone system exhibits keto-enol tautomerism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
